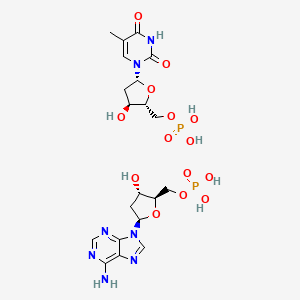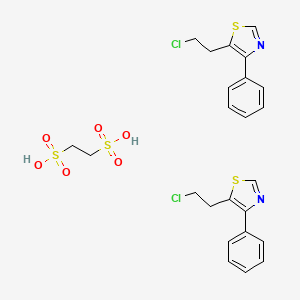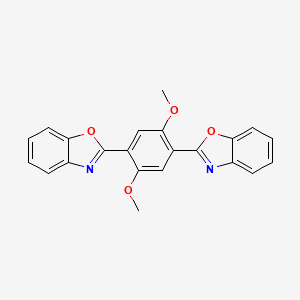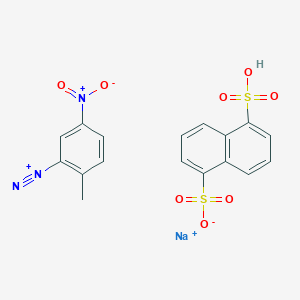
Diazole Red Zh
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diazole Red Zh is a compound belonging to the diazole family, which is characterized by a five-membered heterocyclic ring containing two nitrogen atoms. Diazoles are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound, in particular, is recognized for its vibrant red color and its utility in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Diazole Red Zh typically involves the reaction of diazole derivatives with specific reagents under controlled conditions. One common method includes the cyclization of hydrazine derivatives with carbonyl compounds, followed by subsequent functionalization to achieve the desired red pigment. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and efficiency. The process involves the use of large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a steady supply of the compound while minimizing waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions: Diazole Red Zh undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxides, which may alter its color and properties.
Reduction: Reduction reactions can lead to the formation of reduced diazole derivatives with different chemical and physical properties.
Substitution: Substitution reactions, where one functional group is replaced by another, are common in modifying the properties of this compound.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens, alkylating agents, and acylating agents are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diazole oxides, while reduction can produce reduced diazole derivatives.
Wissenschaftliche Forschungsanwendungen
Diazole Red Zh has a wide range of applications in scientific research:
Chemistry: It is used as a dye and pigment in various chemical processes and products.
Biology: this compound is employed in staining techniques to visualize biological specimens under a microscope.
Medicine: The compound is explored for its potential therapeutic properties, including its use in drug development and delivery systems.
Industry: this compound is used in the production of dyes, pigments, and other colorants for textiles, plastics, and other materials.
Wirkmechanismus
The mechanism of action of Diazole Red Zh involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain proteins and enzymes, altering their activity and function. This interaction can lead to various biological effects, such as changes in cell signaling, gene expression, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Imidazole: Another five-membered heterocyclic compound with two nitrogen atoms, known for its use in pharmaceuticals and as a building block in organic synthesis.
Oxazole: A heterocyclic compound containing one oxygen and one nitrogen atom, used in the synthesis of various bioactive molecules.
Thiazole: A heterocyclic compound with sulfur and nitrogen atoms, known for its presence in many natural products and pharmaceuticals.
Uniqueness of Diazole Red Zh: this compound stands out due to its vibrant red color and its specific applications in dyeing and staining. Its unique chemical structure allows for versatile modifications, making it a valuable compound in various scientific and industrial fields.
Eigenschaften
CAS-Nummer |
34459-52-4 |
|---|---|
Molekularformel |
C17H13N3NaO8S2+ |
Molekulargewicht |
474.4 g/mol |
IUPAC-Name |
sodium;2-methyl-5-nitrobenzenediazonium;5-sulfonaphthalene-1-sulfonate |
InChI |
InChI=1S/C10H8O6S2.C7H6N3O2.Na/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16;1-5-2-3-6(10(11)12)4-7(5)9-8;/h1-6H,(H,11,12,13)(H,14,15,16);2-4H,1H3;/q;2*+1/p-1 |
InChI-Schlüssel |
FMFWRGMJCTVJOA-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])[N+]#N.C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[(3alpha,5beta,6alpha)-3,6-Dihydroxy-24-oxocholan-24-yl]amino}-N,N,N-trimethylethan-1-aminium chloride](/img/structure/B14694890.png)
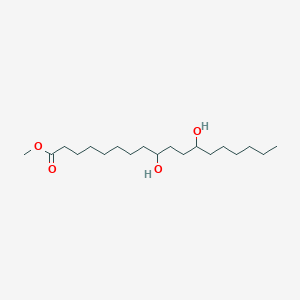
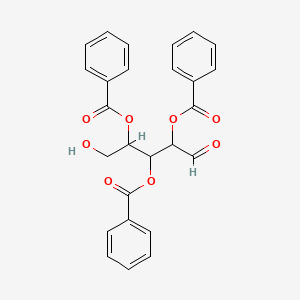
![4-[(3,4-Dimethoxyphenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid](/img/structure/B14694916.png)
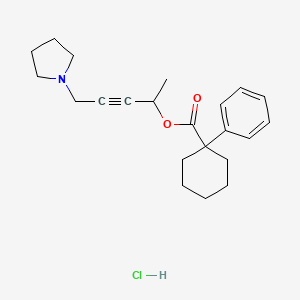
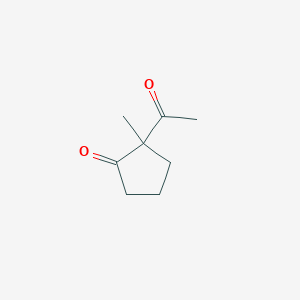
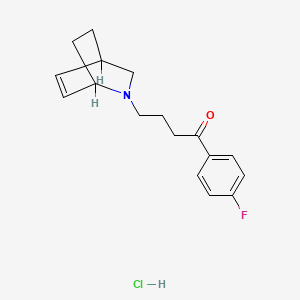
![3-{(4-Methoxyphenyl)[(4-methylphenyl)sulfonyl]amino}butanoic acid](/img/structure/B14694961.png)
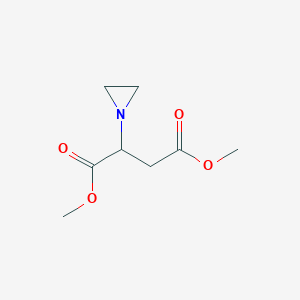
![Ethyl 3-amino-2-[ethoxycarbonyl-(ethoxycarbonylamino)amino]but-2-enoate](/img/structure/B14694972.png)
